molecular formula C19H20N4O4S B2511829 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 891144-82-4

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2511829
CAS No.: 891144-82-4
M. Wt: 400.45
InChI Key: OXDGGYLWWNQPHO-UHFFFAOYSA-N
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Description

The compound N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a 1,3,4-oxadiazole derivative characterized by a 2,4-dimethylphenyl substituent on the oxadiazole ring and a dimethylsulfamoyl group attached to the benzamide moiety.

  • Oxadiazole core: Known for metabolic stability and hydrogen-bonding capabilities, this heterocycle is widely used in medicinal chemistry for antimicrobial, antifungal, and anticancer applications .
  • Dimethylsulfamoyl group: Smaller than bulkier sulfamoyl substituents (e.g., benzyl or cyclohexyl), this group may balance solubility and target affinity .

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-12-5-10-16(13(2)11-12)18-21-22-19(27-18)20-17(24)14-6-8-15(9-7-14)28(25,26)23(3)4/h5-11H,1-4H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDGGYLWWNQPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under specific reaction conditions. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The dimethylsulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Aryl Substituent Sulfamoyl/Amide Group Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound 2,4-Dimethylphenyl Dimethylsulfamoyl C₁₉H₂₀N₄O₄S 408.45 High lipophilicity (predicted) -
LMM5 4-Methoxyphenyl Benzyl(methyl)sulfamoyl C₂₄H₂₂N₄O₅S 478.52 Antifungal (C. albicans IC₅₀: 8 μg/mL)
LMM11 Furan-2-yl Cyclohexyl(ethyl)sulfamoyl C₂₂H₂₆N₄O₅S 458.53 Antifungal (C. albicans IC₅₀: 16 μg/mL)
7e 2,4-Dimethylphenyl Amino-thiazole linkage C₁₇H₁₉N₅O₂S₂ 389.49 Melting point: 162–164°C
4-(Diethylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-oxadiazol-2-yl]benzamide 2,4-Dimethoxyphenyl Diethylsulfamoyl C₂₀H₂₂N₄O₆S 446.48 Lower lipophilicity vs. methyl

Key Observations :

  • Aryl Substituent Effects: 2,4-Dimethylphenyl (target compound) vs. 4-Methoxyphenyl (LMM5) and furan-2-yl (LMM11) : Electron-donating groups modulate electronic properties of the oxadiazole ring, affecting interactions with fungal thioredoxin reductase.
  • Sulfamoyl Group Modifications: Dimethylsulfamoyl (target) vs. Diethylsulfamoyl : Larger alkyl chains may decrease solubility but enhance hydrophobic interactions.

Antifungal Activity :

  • LMM5 and LMM11 exhibit potent activity against Candida albicans (IC₅₀: 8–16 μg/mL) by inhibiting thioredoxin reductase, a critical enzyme for redox homeostasis . The target compound’s dimethylphenyl group may enhance penetration through fungal cell walls compared to LMM11’s furan substituent.
  • Compounds with amino-thiazole moieties (e.g., 7e ) show unconfirmed bioactivity, though their structural complexity may limit metabolic stability.

Plant Growth Regulation :

  • Tetrazole-containing benzamide derivatives (e.g., 2h and 2j ) demonstrate auxin- and cytokinin-like activity, suggesting that the oxadiazole core in the target compound could be optimized for agrochemical applications.

Physicochemical and Spectroscopic Properties

  • Melting Points : Analogues with rigid substituents (e.g., 7e: 162–164°C ) exhibit higher melting points than flexible derivatives (e.g., LMM11: liquid at room temperature ). The target compound’s melting point is predicted to align with 7e due to its aromatic substituents.
  • Spectroscopic Data :
    • ¹H NMR : Methyl groups on the 2,4-dimethylphenyl ring are expected to resonate at δ 2.3–2.6 ppm (cf. δ 2.4–2.5 ppm in 7e ).
    • IR : Stretching vibrations for the oxadiazole ring (C=N, ~1600 cm⁻¹) and sulfamoyl group (S=O, ~1350 cm⁻¹) align with reported values .

Pharmacokinetic and Toxicity Considerations

  • Solubility : The dimethylsulfamoyl group may improve aqueous solubility compared to LMM5’s benzyl(methyl)sulfamoyl group .
  • Metabolic Stability : Oxadiazole derivatives generally resist hydrolysis, but methyl groups on the aryl ring could slow CYP450-mediated oxidation .

Biological Activity

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a synthetic compound belonging to the class of oxadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxadiazole ring attached to a benzamide moiety with a dimethylsulfamoyl group. Its molecular formula is C16H18N4O3SC_{16}H_{18}N_{4}O_{3}S with a molecular weight of approximately 358.41 g/mol. The structural attributes contribute significantly to its biological properties.

Biological Activities

This compound has exhibited several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, potentially involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Research indicates that oxadiazole derivatives can possess antimicrobial effects against various bacterial strains.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes relevant to disease pathways.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Interaction with Cellular Targets : The oxadiazole ring may interact with key enzymes or receptors involved in cellular signaling pathways.
  • Modulation of Gene Expression : The compound may influence gene expression related to cell growth and apoptosis.
  • Inhibition of Metabolic Pathways : It may disrupt metabolic pathways critical for cancer cell survival.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits DHFR with ΔG = -9.6 kcal/mol

Case Study: Anticancer Activity

In a study assessing the anticancer properties of oxadiazole derivatives including this compound, it was found that the compound significantly reduced the viability of various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression at the G2/M phase.

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